molecular formula C17H18N4O4 B2657893 3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 2034350-76-8

3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one

Cat. No.: B2657893
CAS No.: 2034350-76-8
M. Wt: 342.355
InChI Key: SUXQAOIMIMCKQL-UHFFFAOYSA-N
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Description

3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a complex heterocyclic compound that features both oxadiazole and oxazolidinone rings. These structural motifs are often found in biologically active molecules, making this compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under specific conditions:

    Formation of the Oxadiazole Ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Formation of the Pyrrolidine Ring: This step often involves the reaction of a suitable amine with a ketone or aldehyde, followed by reduction.

    Formation of the Oxazolidinone Ring: This can be synthesized by the reaction of an amino alcohol with phosgene or its derivatives.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential as an antibacterial, antifungal, or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: Another oxazolidinone antibiotic with similar applications but improved potency and reduced resistance potential.

Uniqueness

What sets 3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one apart is its unique combination of oxadiazole and oxazolidinone rings, which may confer distinct biological activities and chemical properties not found in other compounds.

Properties

IUPAC Name

3-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-15(10-20-6-7-24-17(20)23)21-8-13(12-4-2-1-3-5-12)14(9-21)16-18-11-25-19-16/h1-5,11,13-14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXQAOIMIMCKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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